5-bromo-1,2-dimethyl-1H-benzo[d]imidazole
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Overview
Description
5-bromo-1,2-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,2-dimethyl-1H-benzo[d]imidazole typically involves the bromination of 1,2-dimethylbenzimidazole. One common method is the reaction of 1,2-dimethylbenzimidazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, improved yield, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1,2-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include 5-amino-1,2-dimethyl-1H-benzo[d]imidazole, 5-thio-1,2-dimethyl-1H-benzo[d]imidazole, and 5-alkoxy-1,2-dimethyl-1H-benzo[d]imidazole.
Oxidation Reactions: Products include this compound-4-carboxylic acid and this compound-4-aldehyde.
Reduction Reactions: Products include 5-bromo-1,2-dimethyl-1,2-dihydro-1H-benzo[d]imidazole.
Scientific Research Applications
5-bromo-1,2-dimethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications due to its antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes for solar cells.
Mechanism of Action
The mechanism of action of 5-bromo-1,2-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and methyl groups enhance its binding affinity and specificity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methyl-1-phenyl-1H-benzo[d]imidazole
- 5-bromo-1H-benzo[d]imidazole-2-carboxylic acid
- 5-bromo-1H-benzo[d]imidazole
Uniqueness
Compared to similar compounds, 5-bromo-1,2-dimethyl-1H-benzo[d]imidazole has unique structural features that enhance its chemical reactivity and potential applications. The presence of two methyl groups increases its lipophilicity, improving its ability to penetrate biological membranes. The bromine atom provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse biological activities.
Properties
IUPAC Name |
5-bromo-1,2-dimethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-11-8-5-7(10)3-4-9(8)12(6)2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQPLXMYJLKDMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99513-17-4 |
Source
|
Record name | 5-bromo-1,2-dimethyl-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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